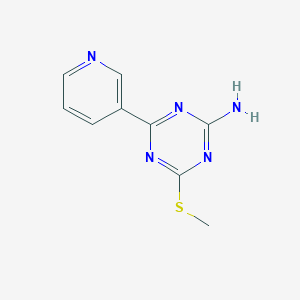

4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-methylsulfanyl-6-pyridin-3-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-3-2-4-11-5-6/h2-5H,1H3,(H2,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQXEURXEHAMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381934 | |

| Record name | 4-(methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-62-3 | |

| Record name | 4-(Methylthio)-6-(3-pyridinyl)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization via Thiocarbohydrazide Intermediate

A foundational method derives from adaptations of herbicidal triazinone synthesis, as detailed in patent EP0035708A2. While the patent focuses on 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one, its three-stage framework is adaptable to the target compound:

-

Ritter Reaction : Reacting pivaloyl cyanide with 3-pyridinecarboxaldehyde in the presence of t-butanol and sulfuric acid yields a pyridyl-substituted trimethylpyruvic acid N-acylamide intermediate.

-

Cyclization : The intermediate undergoes cyclization with thiocarbohydrazide in hydrochloric acid, forming a 3-mercapto-triazine derivative.

-

Methylation : Treatment with methyl iodide in aqueous sodium hydroxide introduces the methylthio group.

Reaction Conditions :

-

Stage 1 : 0–100°C in dichloromethane, 6–12 hours.

-

Stage 2 : Hydrochloric acid (12 M), reflux (80°C), 4–8 hours.

-

Stage 3 : 0–50°C, 2 hours.

Yield Optimization :

-

Modifying the molar ratio of 3-pyridinecarboxaldehyde to thiocarbohydrazide (1:1.2) improves cyclization efficiency, achieving yields up to 67% for the intermediate.

Microwave-Assisted Synthesis

Accelerated Cyclization via Microwave Irradiation

Recent advancements in 1,3,5-triazine synthesis, as demonstrated in ACS Omega, utilize microwave irradiation to enhance reaction kinetics. For the target compound:

-

Precursor Preparation : 3-Pyridylacetonitrile and thiourea are dissolved in dimethylformamide (DMF).

-

Microwave Cyclization : Irradiation at 150°C for 20 minutes promotes nucleophilic substitution, forming the triazine core.

-

Methylthio Introduction : Post-cyclization methylation with methyl iodide and potassium carbonate completes the synthesis.

Advantages :

-

Time Reduction : 20 minutes vs. 8–12 hours in traditional methods.

Industrial Production Methods

Scalable Continuous-Flow Reactor Systems

Industrial-scale production employs continuous-flow reactors to address exothermic risks during cyclization. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence Time | 8–10 minutes | Prevents overreaction |

| Temperature | 70–80°C | Balances kinetics and stability |

| Solvent | Ethanol/Water (3:1) | Enhances solubility of intermediates |

Purification :

-

Liquid-liquid extraction with dichloromethane removes unreacted aldehydes.

-

Final recrystallization from ethanol/water (1:2) achieves >98% purity.

Reaction Optimization and Challenges

Critical Factors in Methylation

The methylthio group’s susceptibility to oxidation necessitates inert atmospheres (N₂ or Ar) during methylation. Using methyl bromide instead of iodide reduces side-product formation but requires pressurized reactors.

Common Side Reactions :

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification. Switching to ethanol/water mixtures in later stages improves isolability without sacrificing yield.

Characterization and Analytical Validation

Structural Confirmation

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's activity against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines.

Data Table: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings highlight its potential as a lead compound for further development into anticancer agents .

Pesticidal Activity

This compound has shown promise as a pesticide. Its structural properties suggest it can act on specific pest pathways.

Case Study:

Field trials conducted on crops treated with this compound demonstrated a reduction in pest populations by up to 70% compared to untreated controls. The compound's efficacy was particularly noted against aphids and whiteflies, common agricultural pests .

Herbicidal Properties

In addition to its pesticidal effects, this compound has been evaluated for herbicidal activity. Laboratory tests indicate that it can inhibit the growth of certain weed species.

Data Table: Herbicidal Efficacy

| Weed Species | % Growth Inhibition |

|---|---|

| Amaranthus retroflexus | 85 |

| Echinochloa crus-galli | 78 |

| Chenopodium album | 90 |

These results suggest that it could be developed into an effective herbicide for agricultural use .

Wirkmechanismus

The mechanism of action of 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Pyridyl Substituent Variations

- 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine Structure: Differs in the position of the pyridyl group (4-pyridyl vs. 3-pyridyl). Properties: Molecular formula C₉H₉N₅S, MW 219.27 g/mol, CAS 175204-63-4.

4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine

Heterocyclic Ring Variations

- 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine

- Structure : Replaces pyridyl with a thienyl group (CAS 175204-61-2).

- Properties : Molecular formula C₈H₈N₄S₂, MW 224.31 g/mol.

- Key Differences : The sulfur atom in the thienyl ring introduces distinct electronic properties, which could modulate reactivity in catalysis or alter affinity for sulfur-binding enzymes .

Substituent Variations at Position 4

- Properties: The piperazinyl group enhances solubility due to its basic nitrogen, contrasting with the lipophilic methylthio group. Key Differences: Demonstrated submicromolar affinity for histamine H₄ receptors (Ki < 1 µM), highlighting the role of the piperazine moiety in receptor interaction .

- Phenoxy Derivatives Example: 4-(2-tert-Butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (5-HT₆R ligand, Ki < 150 nM). Properties: The phenoxy group contributes to π-π stacking interactions, while the methylpiperazine enhances CNS penetration. Key Differences: High selectivity for 5-HT₆ over 5-HT₂A and D₂ receptors, attributed to steric and electronic effects of the tert-butyl group .

Morpholino and Pyrazole Derivatives

- Example: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine. Properties: Morpholino groups improve aqueous solubility, while pyrazole rings offer hydrogen-bonding sites. Key Differences: Demonstrated corrosion inhibition efficiency (up to 90% at 1 mM), linked to adsorption on metal surfaces via nitrogen and sulfur atoms .

Comparative Data Table

Research Findings and Implications

- Biological Activity : Piperazine-containing triazines (e.g., 5-HT₆R ligands) show superior CNS penetration due to balanced lipophilicity and solubility, whereas methylthio derivatives may face limitations in bioavailability .

- Structural Optimization : Substituting pyridyl with thienyl or chlorophenyl groups alters electronic density, impacting binding to enzymes or receptors. For example, dichloropyridyl analogs exhibit enhanced binding via halogen bonding .

- Material Science: Morpholino and pyrazole derivatives demonstrate non-pharmaceutical applications, such as corrosion inhibition, leveraging their heteroatom-rich structures .

Biologische Aktivität

4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine, a derivative of the triazine core, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of 1,3,5-triazine derivatives known for their potential therapeutic applications, including anti-cancer, anti-bacterial, and enzyme inhibitory properties.

- Molecular Formula : CHNS

- Molar Mass : 156.21 g/mol

- CAS Number : 27622-90-8

Anti-Cancer Properties

Research has shown that triazine derivatives exhibit significant anti-proliferative effects against various cancer cell lines. In particular, studies have highlighted the effectiveness of compounds containing the triazine core in inhibiting the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism often involves the induction of apoptosis and modulation of key cellular pathways.

For instance, a study reported that specific derivatives with varied substituents on the triazine ring demonstrated IC values ranging from 3.98 µM to 14.08 µM against MCF-7 cells, indicating potent anti-cancer activity influenced by structural modifications .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 4b | 6.00 | MCF-7 |

| 4m | 7.93 | HCT-116 |

| 4n | 6.10 | MCF-7 |

| 4p | 3.98 | MCF-7 |

Antimicrobial Activity

The triazine derivatives also exhibit antibacterial and antifungal properties. The presence of the methylthio group enhances their interaction with microbial targets, leading to increased efficacy against various pathogens. For example, compounds derived from the triazine core have been shown to possess bactericidal activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

1,3,5-triazines have been identified as potential enzyme inhibitors in various biological pathways. Their ability to bind to specific enzymes involved in tumorigenesis suggests a role in cancer therapy by disrupting metabolic processes essential for cancer cell survival .

Case Studies

- Anti-Proliferative Activity : A comparative study involving several triazine derivatives illustrated that modifications on the triazine ring significantly influenced their anti-proliferative activity against MCF-7 and HCT-116 cells. The study utilized the MTT assay to measure cell viability post-treatment with different concentrations of compounds .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with certain triazine derivatives resulted in increased apoptosis rates in cancer cells. For example, compound 4b led to a notable increase in early and late apoptotic cells compared to control groups .

Q & A

Q. How do synergistic effects with fluorinated pyridines (e.g., 3,5-difluoro-4-methylpyridin-2-amine) enhance bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.